

2-Chloro-5-Fluorobenzaldehyde: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-5-Fluorobenzaldehyde

CAS No.: 84194-30-9

Cat. No.: B1362322

[Get Quote](#)

Introduction: The Strategic Importance of a Halogenated Benzaldehyde

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational scaffolds is paramount. **2-Chloro-5-fluorobenzaldehyde** (CAS: 84194-30-9) has emerged as a pivotal intermediate, valued for the unique reactivity imparted by its specific halogenation pattern.^[1] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of its chemical properties, reactivity, and proven applications. The presence of a reactive aldehyde group, combined with the electronic influence of ortho-chlorine and meta-fluorine substituents, provides a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).^[1] Understanding the nuances of this building block is key to unlocking its full potential in the synthesis of novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of **2-Chloro-5-fluorobenzaldehyde** are summarized below.

Structural and Molecular Data

The molecular structure features a benzaldehyde core with a chlorine atom at position 2 and a fluorine atom at position 5. This arrangement is crucial to its reactivity profile.

Caption: Chemical structure of **2-Chloro-5-Fluorobenzaldehyde**.

Quantitative Properties

The fundamental physicochemical data for **2-Chloro-5-fluorobenzaldehyde** are compiled from various authoritative sources to ensure accuracy.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClFO	[2][3]
Molecular Weight	158.56 g/mol	[2][3]
CAS Number	84194-30-9	[2][3]
Appearance	Off-white to pale yellow crystalline solid	[4]
Melting Point	46.5-63 °C	[4][5][6]
Boiling Point	~204.5-207.2 °C at 760 mmHg	[4][5][6]
Density	~1.352-1.4 g/cm ³	[4][5]
XLogP3-AA	2.1	[3]

Spectroscopic Signature

While specific spectra should be run for each batch, the expected spectroscopic characteristics are as follows:

- ¹H NMR: The aldehyde proton signal is expected to be a highly deshielded singlet ($\delta > 10$ ppm). The aromatic region will display complex multiplets due to proton-proton and proton-

fluorine couplings.

- ¹³C NMR: The carbonyl carbon will appear significantly downfield ($\delta > 185$ ppm). The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogens, and carbon-fluorine coupling will be observable.
- IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde (~ 1700 cm⁻¹) and C-Cl and C-F stretches at lower frequencies. The disappearance of the C=O stretch is a reliable indicator of successful conversion in reactions.[7]
- Mass Spectrometry (MS): Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at $m/z \approx 184/186$, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl).

Chemical Reactivity and Synthetic Logic

The synthetic utility of **2-Chloro-5-fluorobenzaldehyde** is governed by the interplay between its aldehyde group and the halogenated aromatic ring.

The Aldehyde Carbonyl: The carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for its most common transformations, including:

- Reductive Amination: To form substituted amines, a cornerstone reaction in medicinal chemistry.[8]
- Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.[8]
- Grignard and Organolithium Additions: To generate secondary alcohols.[8]
- Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines (to form imines/Schiff bases).[9][10]

Influence of Halogen Substituents: The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, often accelerating the rate of nucleophilic addition compared to unsubstituted benzaldehyde.[8][10] This activation is a critical consideration in reaction design. The chlorine atom at the ortho position can also exert

steric influence. While generally stable, the C-Cl bond can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.[8]

General Synthetic Strategy

The industrial preparation of halogenated benzaldehydes frequently relies on the oxidation of the corresponding toluene derivative. This approach is favored for its scalability and atom economy. A plausible and widely used strategy for synthesizing **2-Chloro-5-fluorobenzaldehyde** involves a two-step sequence from 2-chloro-5-fluorotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-5-Fluorobenzaldehyde | C7H4ClFO | CID 2779184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluorobenzaldehyde CAS 84194-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 2-Chloro-5-fluorobenzaldehyde | CAS#:84194-30-9 | Chemsrvc [chemsrc.com]
- 6. 84194-30-9 CAS MSDS (2-Chloro-5-fluorobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy 2-Chloro-5-Fluorobenzaldehyde | 84194-30-9 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Chloro-5-Fluorobenzaldehyde: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362322/docs#2-chloro-5-fluorobenzaldehyde-a-technical-guide-for-advanced-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)